molecular formula C15H14O2 B1597471 2-(Benzyloxy)-5-methylbenzaldehyde CAS No. 53389-98-3

2-(Benzyloxy)-5-methylbenzaldehyde

Cat. No.: B1597471
CAS No.: 53389-98-3
M. Wt: 226.27 g/mol
InChI Key: URUADHCSAWIRCM-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-5-methylbenzaldehyde is a useful research compound. Its molecular formula is C15H14O2 and its molecular weight is 226.27 g/mol. The purity is usually 95%.
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Scientific Research Applications

Catalytic Oxidation

2-(Benzyloxy)-5-methylbenzaldehyde is related to studies in the field of catalytic oxidation. Wu et al. (2016) used water-soluble copper(II) complexes for the catalytic oxidation of benzylic alcohols, like 4-methylbenzaldehyde, to corresponding aldehydes in water, achieving high yields and demonstrating a broad substrate scope and high functional group tolerance (Wu et al., 2016).

Fluorescent pH Sensor

A study by Saha et al. (2011) developed a new probe, closely related to this compound, which acts as a highly selective fluorescent pH sensor. This probe demonstrated a significant increase in fluorescence intensity within a specific pH range, valuable for studying biological organelles (Saha et al., 2011).

Synthesis via C(sp3)-H Activation

Ma et al. (2016) researched the synthesis of 2-benzylbenzaldehyde derivatives, including this compound, using a C(sp3)-H activation process. This method involved the use of acetohydrazone as a transient directing group, yielding products in good to excellent yields (Ma et al., 2016).

Anticancer Activity

Lin et al. (2005) synthesized a series of benzyloxybenzaldehyde derivatives and tested them for anticancer activity against the HL-60 cell line. Among these compounds, this compound showed significant activity, indicating potential in cancer research (Lin et al., 2005).

Photochemical Studies

Research on photochemistry has involved compounds related to this compound. Studies like those by Charlton et al. (1988) and Plíštil et al. (2006) have explored the photochemical reactions and photoenol formation of similar benzaldehyde derivatives, highlighting their potential in synthetic organic chemistry (Charlton et al., 1988); (Plíštil et al., 2006).

Synthesis and Crystal Structures

Hazra et al. (2015) synthesized Schiff base copper(II) complexes using a compound closely related to this compound. These complexes were used as catalysts for the oxidation of alcohols, demonstrating their potential in selective catalysis (Hazra et al., 2015).

Properties

IUPAC Name

5-methyl-2-phenylmethoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O2/c1-12-7-8-15(14(9-12)10-16)17-11-13-5-3-2-4-6-13/h2-10H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URUADHCSAWIRCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC2=CC=CC=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60361361
Record name 2-(benzyloxy)-5-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60361361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53389-98-3
Record name 2-(benzyloxy)-5-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60361361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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